molecular formula C7H9F3OS B14248431 Cyclohexanone, 2-[(trifluoromethyl)thio]- CAS No. 294869-91-3

Cyclohexanone, 2-[(trifluoromethyl)thio]-

Cat. No.: B14248431
CAS No.: 294869-91-3
M. Wt: 198.21 g/mol
InChI Key: IINQOAMUBQXSLC-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[(trifluoromethyl)thio]- is an organic compound with the molecular formula C7H9F3OS It is a derivative of cyclohexanone, where a trifluoromethylthio group is attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-[(trifluoromethyl)thio]- can be synthesized through several methods. One common approach involves the trifluoromethylthiolation of cyclohexanone derivatives. This process typically uses trifluoromethylthiolating agents such as trifluoromethylsulfenyl chloride or trifluoromethanesulfenamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar trifluoromethylthiolating agents. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanone, 2-[(trifluoromethyl)thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone, 2-[(trifluoromethyl)thio]- involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-[(trifluoromethyl)thio]- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

294869-91-3

Molecular Formula

C7H9F3OS

Molecular Weight

198.21 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)cyclohexan-1-one

InChI

InChI=1S/C7H9F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h6H,1-4H2

InChI Key

IINQOAMUBQXSLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC(F)(F)F

Origin of Product

United States

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